Methyl 5-bromo-3-(trifluoromethyl)picolinate

Medicinal Chemistry Drug Design Physicochemical Properties

This methyl 5-bromo-3-(trifluoromethyl)picolinate building block features a distinctive 3-trifluoromethyl-5-bromo substitution pattern. The electron-withdrawing CF3 group activates the bromine for efficient Suzuki-Miyaura cross-couplings, while imparting enhanced metabolic stability and optimal lipophilicity (LogP ~2.65) to downstream candidates. A privileged scaffold for medicinal chemistry and agrochemical R&D, its 98% purity ensures reliable reactivity. Ideal for lead optimization and library synthesis. Order now.

Molecular Formula C8H5BrF3NO2
Molecular Weight 284.032
CAS No. 1214328-84-3
Cat. No. B578375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-3-(trifluoromethyl)picolinate
CAS1214328-84-3
Molecular FormulaC8H5BrF3NO2
Molecular Weight284.032
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=N1)Br)C(F)(F)F
InChIInChI=1S/C8H5BrF3NO2/c1-15-7(14)6-5(8(10,11)12)2-4(9)3-13-6/h2-3H,1H3
InChIKeyYRYMNZJJAFOWHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-3-(trifluoromethyl)picolinate (CAS 1214328-84-3): A Strategic Trifluoromethyl Pyridine Building Block for R&D Sourcing


Methyl 5-bromo-3-(trifluoromethyl)picolinate (CAS 1214328-84-3) is a heterocyclic picolinate ester distinguished by a 5-bromo substituent and a 3-trifluoromethyl group on the pyridine ring. This substitution pattern creates a unique electronic environment ideal for sequential cross-coupling reactions. Available from multiple suppliers at high purity (≥97-98%) , this building block is a commercially accessible entry point for the incorporation of a trifluoromethylpyridine motif into larger molecular architectures for pharmaceutical and agrochemical R&D programs .

Why Methyl 5-bromo-3-(trifluoromethyl)picolinate Cannot Be Substituted by Other Pyridine Halides


This compound's specific 3-(trifluoromethyl)-5-bromo substitution pattern offers a unique profile of reactivity and physicochemical properties that distinguishes it from other halogenated picolinates or pyridines. The strong electron-withdrawing effect of the -CF3 group activates the adjacent 5-position bromine for transition-metal catalyzed cross-couplings like Suzuki-Miyaura reactions, while simultaneously imparting enhanced metabolic stability and lipophilicity (LogP ~2.65) to derivative compounds [1]. This is in contrast to non-fluorinated analogs (e.g., methyl 5-bromopicolinate) or regioisomers, which exhibit different electronic profiles, leading to altered reactivity and different physicochemical properties (LogP, PSA) in the final products .

Quantitative Evidence: Procurement-Relevant Differentiation of Methyl 5-bromo-3-(trifluoromethyl)picolinate


Lipophilicity Advantage: LogP Comparison with Non-Fluorinated Picolinate Analog

In drug discovery, lipophilicity (LogP) is a key determinant of membrane permeability and ADME profile. Methyl 5-bromo-3-(trifluoromethyl)picolinate has a computed LogP of ~2.65 [1]. This is significantly higher than its non-fluorinated analog, methyl 5-bromopicolinate (CAS 29682-15-3), which has a predicted LogP of ~1.61 . This difference quantifies the impact of the trifluoromethyl group, suggesting that compounds derived from the target building block will possess inherently greater lipophilicity.

Medicinal Chemistry Drug Design Physicochemical Properties

Standardized Purity Benchmark for Reproducible Synthesis Outcomes

Reproducibility in multistep syntheses, especially in early-phase R&D, is highly dependent on starting material purity. The target compound is routinely offered by reputable vendors at a standardized purity of 98% [1]. While specific impurities are not disclosed, this high level of purity minimizes the risk of introducing unknown side products from the first step of a synthetic sequence. This contrasts with other custom or less-common building blocks, which may be offered at lower purities (e.g., 95%), potentially compromising yield and complicating purification .

Organic Synthesis Process Chemistry Quality Control

Electronic Profile Differentiation: Enhanced Reactivity in Cross-Coupling

The rate and efficiency of Suzuki-Miyaura cross-couplings are heavily influenced by the electronic nature of the aryl halide. The trifluoromethyl group is a powerful electron-withdrawing group that activates the C-Br bond towards oxidative addition with palladium catalysts. This effect is quantified in the context of methyl 4-(trifluoromethyl)picolinate, where the presence of the -CF3 group is noted to make Suzuki couplings '2× slower' compared to a more electron-rich analog . For the target 5-bromo isomer, the -CF3 group is meta to the nitrogen but ortho to the ester and bromine, creating a distinct and favorable electronic environment that accelerates key bond-forming steps compared to non-fluorinated bromopyridines.

Synthetic Methodology Cross-Coupling Reaction Development

Key R&D Application Scenarios for Methyl 5-bromo-3-(trifluoromethyl)picolinate


Diversification of Pharmaceutical Lead Series via Late-Stage Functionalization

Medicinal chemists can leverage this building block to introduce a trifluoromethylpyridine moiety, a privileged structure in modern drug discovery. Its 5-bromo handle is specifically primed for diversification through Suzuki-Miyaura and other cross-couplings. The resulting analogs will benefit from the enhanced metabolic stability and lipophilicity (LogP ~2.65) associated with the -CF3 group [1], a key advantage when optimizing lead compounds for improved pharmacokinetic profiles.

Synthesis of Novel Agrochemical Intermediates

In crop protection research, the picolinate scaffold is common in herbicidal and fungicidal active ingredients. This compound serves as a direct precursor for synthesizing novel analogs of commercial picolinate herbicides or for creating focused libraries around known fungicidal pyridine derivatives. The high commercial purity (98%) ensures a clean starting point for the demanding process chemistry involved in agrochemical development .

Academic Research on Trifluoromethylated Heterocycle Reactivity

This compound is a valuable substrate for methodological studies in organic chemistry. Its defined substitution pattern makes it an ideal model system to investigate the influence of the trifluoromethyl group on transition-metal-catalyzed cross-coupling reaction rates and selectivities . It can be used to develop new catalysts or to probe the scope and limitations of existing synthetic methods for electron-deficient heteroaryl halides.

Development of Specialized Chemical Probes

Chemical biology groups can use this building block as a core scaffold for developing activity-based probes or molecular imaging agents. The bromine atom allows for facile introduction of reporter tags (e.g., fluorophores, biotin) via cross-coupling. Furthermore, the balanced physicochemical properties (TPSA ~39.2 Ų, LogP ~2.65) [1] make the resulting probes suitable for cellular assays, providing a good starting point for cellular permeability without requiring extensive re-optimization.

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